molecular formula C10H14ClN3 B3077537 3-(1H-Benzimidazol-1-yl)propylamine hydrochloride CAS No. 1048649-78-0

3-(1H-Benzimidazol-1-yl)propylamine hydrochloride

Cat. No.: B3077537
CAS No.: 1048649-78-0
M. Wt: 211.69 g/mol
InChI Key: VEKOYJRBCHURRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-Benzimidazol-1-yl)propylamine hydrochloride is a biochemical used for proteomics research . It is a compound that contains a benzene ring fused to an imidazole ring . The imidazole ring is a five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds .


Molecular Structure Analysis

The molecular formula of this compound is C10H13N3•HCl . Its molecular weight is 211.69 . The InChI code is 1S/C10H13N3/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13/h1-2,4-5,8H,3,6-7,11H2 .


Physical and Chemical Properties Analysis

This compound is a solid . The compound is non-combustible .

Scientific Research Applications

Antiparasitic Activity

Benzimidazole derivatives, such as carbazole aminoalcohols, have been explored for their efficacy in treating parasitic infections like alveolar echinococcosis (AE). In vitro and in vivo studies have shown that these compounds can significantly reduce cyst weights in infected mice, indicating potential as novel anti-AE agents. Their cytotoxicity in rat hepatoma cells was found to be lower than that of albendazole, a standard treatment for echinococcosis, at low concentrations, suggesting a favorable safety profile (Dang et al., 2018).

Pharmacological Potential

Benzimidazole derivatives have been synthesized and evaluated for their anxiolytic and analgesic properties. Studies involving novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives revealed significant analgesic and anxiolytic potentials, highlighting the therapeutic versatility of benzimidazole compounds (Maltsev et al., 2021).

Neuropharmacology

Benzimidazole derivatives have been investigated for their role as 5-HT3 receptor antagonists, which can have implications in treating various neurological disorders. For instance, specific enantiomers of benzimidazole derivatives demonstrated potent antagonistic activity on 5-HT3 receptors, which could be beneficial in managing conditions like emesis and gastrointestinal disorders (Ohta et al., 1996).

Gastrointestinal Research

In the context of gastrointestinal research, benzimidazole derivatives have been studied for their potential to protect against ulcers and other gastrointestinal issues. For example, certain benzimidazole-containing acetamide derivatives have shown promising results in mitigating ethanol-induced neurodegeneration and oxidative stress in the gastrointestinal tract, suggesting their utility in addressing neuroinflammatory conditions (Imran et al., 2020).

Anticancer Activity

The anticancer potential of benzimidazole derivatives has also been a subject of research. Studies have demonstrated that certain benzimidazole compounds can induce morphological damage in cancer cells, such as Echinococcus multilocularis metacestodes, which could be extrapolated to cancerous cells in humans, offering a new avenue for cancer treatment strategies (Walchshofer et al., 1990).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Skin Corr. 1B . It has hazard statements H301 - H314 . Precautionary statements include P260 - P280 - P301 + P310 + P330 - P301 + P330 + P331 - P303 + P361 + P353 - P305 + P351 + P338 .

Biochemical Analysis

Biochemical Properties

3-(1H-Benzimidazol-1-yl)propylamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s benzimidazole moiety allows it to bind to specific sites on enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the function of various cell types, including cancer cells, by modulating signaling pathways that control cell proliferation and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The benzimidazole ring structure allows it to interact with nucleic acids and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and protein function, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its activity and function in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects. The localization of the compound can influence its activity and interactions with other biomolecules .

Properties

IUPAC Name

3-(benzimidazol-1-yl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.ClH/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13;/h1-2,4-5,8H,3,6-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKOYJRBCHURRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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